Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1268520-05-3
VCID: VC3022049
InChI: InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1
SMILES: C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H17FN2O2
Molecular Weight: 252.28 g/mol

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

CAS No.: 1268520-05-3

VCID: VC3022049

Molecular Formula: C13H17FN2O2

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate - 1268520-05-3

Description

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C13H17FN2O2 and a molecular weight of 252.28 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry. The compound's structure includes a benzyl group attached to a piperidine ring, which contains a fluorine atom at the 3-position and an amino group at the 4-position. This specific stereochemistry, with both chiral centers in the (3R,4R) configuration, contributes to its unique properties and potential biological activities.

Synthesis and Reactions

The synthesis of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common solvents used include dichloromethane or tetrahydrofuran, and bases like triethylamine are employed to facilitate the reactions. Techniques such as continuous flow reactors can be optimized for industrial production.

Biological Activity and Potential Applications

Research on Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate suggests that it may exhibit therapeutic properties by acting as a ligand for specific receptors or enzymes. Preliminary studies indicate selective binding properties that could be advantageous in drug design. The presence of the fluorine atom enhances its reactivity and selectivity, making it a promising candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate shares structural similarities with other piperidine derivatives but is distinct due to its specific stereochemistry and fluorine substitution. For example, replacing the fluorine with chlorine or bromine results in compounds with different electronic properties and reactivity profiles.

CompoundStructural FeaturesNotable Differences
Benzyl 4-amino-3-chloropiperidine-1-carboxylateContains chlorine instead of fluorineDifferent electronic properties affecting reactivity
Benzyl 4-amino-3-bromopiperidine-1-carboxylateContains bromine instead of fluorineVarying reactivity profiles due to halogen differences
Benzyl 4-amino-piperidineLacks fluorine substitutionLess lipophilic than fluorinated analogs
4-Amino-3-fluoropiperidineDoes not contain a benzyl groupLower lipophilicity compared to benzyl-substituted compounds
CAS No. 1268520-05-3
Product Name Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
IUPAC Name benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1
Standard InChIKey SYVUWEZGXXHYPH-VXGBXAGGSA-N
Isomeric SMILES C1CN(C[C@H]([C@@H]1N)F)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
PubChem Compound 91663845
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator